2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a 3,4-dimethoxyphenylmethyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 3,4-dimethoxybenzyl chloride with piperidine under basic conditions.
Ether Formation: The piperidine intermediate is then reacted with 4-chloropyrimidine in the presence of a base to form the ether linkage.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine and pyrimidine moieties can interact with various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-methylpyrimidine
- 2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-chloropyrimidine
Uniqueness
The presence of the trifluoromethyl group in 2-({1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine distinguishes it from similar compounds. This group significantly impacts the compound’s chemical properties, such as its reactivity and lipophilicity, making it a unique and valuable compound for research.
Properties
Molecular Formula |
C19H22F3N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H22F3N3O3/c1-26-15-4-3-13(11-16(15)27-2)12-25-9-6-14(7-10-25)28-18-23-8-5-17(24-18)19(20,21)22/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3 |
InChI Key |
ZMTHGSUPQZWJCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F)OC |
Origin of Product |
United States |
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